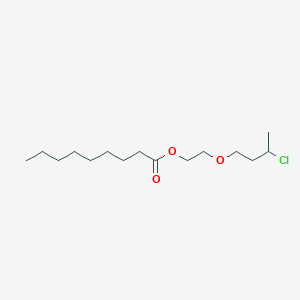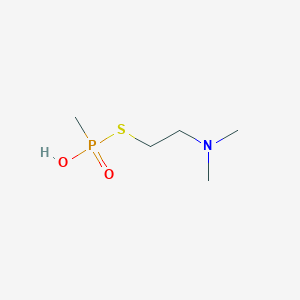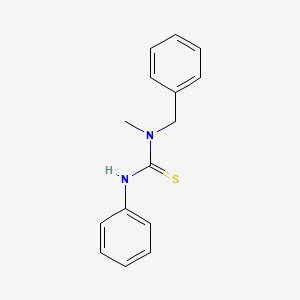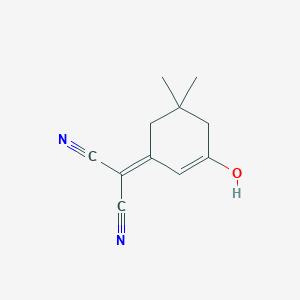
2-(3-Chlorobutoxy)ethyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorobutoxy)ethyl nonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoate group attached to a 2-(3-chlorobutoxy)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobutoxy)ethyl nonanoate typically involves the esterification of nonanoic acid with 2-(3-chlorobutoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorobutoxy)ethyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: 2-(3-chlorobutoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chlorobutoxy)ethyl nonanoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound or its derivatives could be explored for pharmaceutical applications, including drug development.
Industry: It may be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of 2-(3-chlorobutoxy)ethyl nonanoate depends on its specific application. In general, esters can interact with biological targets through hydrolysis to release the active components. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the 3-chlorobutoxy group.
2-(3-Chloropropoxy)ethyl nonanoate: Similar structure but with a shorter alkyl chain in the butoxy group.
2-(3-Bromobutoxy)ethyl nonanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorobutoxy)ethyl nonanoate is unique due to the presence of the 3-chlorobutoxy group, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
34555-11-8 |
|---|---|
Formule moléculaire |
C15H29ClO3 |
Poids moléculaire |
292.84 g/mol |
Nom IUPAC |
2-(3-chlorobutoxy)ethyl nonanoate |
InChI |
InChI=1S/C15H29ClO3/c1-3-4-5-6-7-8-9-15(17)19-13-12-18-11-10-14(2)16/h14H,3-13H2,1-2H3 |
Clé InChI |
VOCOLZZXPKHMND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCCOCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)




![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
